1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, two hydroxyl groups, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,4-dihydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include alcohols and reduced ketones.
Scientific Research Applications
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: Similar in structure but lacks the phenyl ring and additional hydroxyl group.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar but with different positioning of the hydroxyl group.
1-Bromo-1-(2-hydroxyphenyl)propan-2-one: Similar but with only one hydroxyl group.
Uniqueness
1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one is unique due to the presence of two hydroxyl groups on the phenyl ring, which enhances its reactivity and potential applications in various fields. The combination of bromine, hydroxyl, and ketone groups makes it a versatile compound for synthetic and research purposes.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-bromo-1-(2,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |
InChI Key |
GNWDXSCIZGNZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)O)O)Br |
Origin of Product |
United States |
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